Benzo[a]phenazine 12-oxide

Catalog No.
S750871
CAS No.
18636-87-8
M.F
C16H10N2O
M. Wt
246.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[a]phenazine 12-oxide

CAS Number

18636-87-8

Product Name

Benzo[a]phenazine 12-oxide

IUPAC Name

12-oxidobenzo[a]phenazin-12-ium

Molecular Formula

C16H10N2O

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C16H10N2O/c19-18-15-8-4-3-7-13(15)17-14-10-9-11-5-1-2-6-12(11)16(14)18/h1-10H

InChI Key

QOEUHFSHKLIUGS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4[N+](=C32)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4[N+](=C32)[O-]

Limited research available:

Benzo[a]phenazine 12-oxide is a chemical compound with limited scientific research available. While some studies have explored its potential applications, more research is required to fully understand its properties and potential uses.

Antiproliferative activity:

One area of research has investigated the potential antiproliferative activity of benzo[a]phenazine 12-oxide. A study published in the journal Bioorganic & Medicinal Chemistry found that the compound exhibited cytotoxic effects against human colon cancer cells under aerobic conditions. [Pubmed: ] However, further research is needed to determine the mechanism of action and potential therapeutic applications of this compound.

Additional research areas:

Other potential research areas for benzo[a]phenazine 12-oxide include:

  • Environmental studies: Investigating the presence and potential effects of the compound in the environment.
  • Material science: Exploring potential applications in the development of new materials.

Benzo[a]phenazine 12-oxide is a polycyclic aromatic compound characterized by its unique structure, which includes a phenazine core with an oxygen atom incorporated into the ring system. This compound has garnered attention due to its potential applications in various fields, particularly in medicinal chemistry and materials science. The molecular formula for benzo[a]phenazine 12-oxide is C₁₆H₁₀N₂O, indicating the presence of two nitrogen atoms and one oxygen atom in its structure. The compound is known for its distinctive electronic properties, which are influenced by the arrangement of its aromatic rings and the oxidation state of the nitrogen atoms.

, including:

  • Oxidation and Reduction: The compound can undergo reversible redox reactions, making it suitable for applications in electrochemistry, such as in organic redox flow batteries .
  • Nucleophilic Substitution: The presence of nitrogen atoms allows for nucleophilic attack, leading to various substitution reactions that can modify the compound's structure for specific applications .
  • Wohl-Aue Reaction: This reaction involves the synthesis of benzo[a]phenazine 12-oxide from nitrobenzene and 2-naphthylamine in the presence of alkali, showcasing its synthetic versatility .

Benzo[a]phenazine 12-oxide exhibits notable biological activities:

  • Anticancer Properties: Research indicates that derivatives of benzo[a]phenazine have shown promise in cancer therapy, particularly against various tumor types due to their ability to intercalate DNA and induce apoptosis .
  • Antimicrobial Activity: Some studies have reported antimicrobial properties, suggesting potential use in treating infections caused by resistant bacterial strains.
  • Electrochemical Activity: Its redox properties make it a candidate for use in bioelectrochemical systems and sensors .

The synthesis of benzo[a]phenazine 12-oxide can be achieved through several methods:

  • Wohl-Aue Reaction: As previously mentioned, this method involves the reaction between nitrobenzene and 2-naphthylamine with an alkali catalyst, leading to the formation of benzo[a]phenazine derivatives .
  • Oxidation of Benzo[a]phenazine: The direct oxidation of benzo[a]phenazine using oxidizing agents can yield benzo[a]phenazine 12-oxide .
  • Chemical Modification: Various chemical modifications can be applied to existing phenazine compounds to synthesize specific derivatives tailored for desired applications.

Benzo[a]phenazine 12-oxide has a range of applications:

  • Electrochemical Devices: Its redox properties make it suitable for use in batteries and supercapacitors, particularly in organic redox flow batteries .
  • Medicinal Chemistry: Due to its biological activity, it is being explored as a lead compound for developing new anticancer drugs.
  • Dyes and Pigments: The compound's vibrant color properties allow it to be used in dye formulations.

Studies on interaction mechanisms involving benzo[a]phenazine 12-oxide have focused on:

  • Drug-DNA Interactions: Research has demonstrated how this compound intercalates into DNA structures, influencing gene expression and cellular functions.
  • Enzyme Inhibition: Some studies suggest that benzo[a]phenazine derivatives can inhibit specific enzymes involved in cancer metabolism, providing a therapeutic avenue for drug development.

Benzo[a]phenazine 12-oxide shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
Benzo[a]phenazinePhenazine core without oxidationExhibits different electronic properties
PhenazineSimplest form with two nitrogen atomsLess complex; limited biological activity
Benzo[c]phenazineSimilar aromatic structureDifferent oxidation state affects reactivity
1-Hydroxybenzo[a]phenazineHydroxyl group additionEnhanced solubility and potential biological activity

Benzo[a]phenazine 12-oxide stands out due to its unique oxidation state and enhanced biological activity compared to these similar compounds. Its versatility in both

Traditional Condensation Approaches in Heterocyclic Synthesis

The Wohl-Aue reaction remains the cornerstone for synthesizing benzo[a]phenazine 12-oxide. This method involves the condensation of nitrobenzene with 2-naphthylamine in the presence of potassium hydroxide (KOH) and benzene, yielding the target compound at elevated temperatures. Key steps include:

  • Nitroarene activation: Nitrobenzene undergoes reduction to form a nitroso intermediate.
  • Cyclocondensation: The nitroso intermediate reacts with 2-naphthylamine, facilitated by alkaline conditions, to form the phenazine oxide core.

Reaction Conditions:

ReactantsCatalyst/SolventTemperatureYield
Nitrobenzene + 2-NaphthylamineKOH, Benzene80–100°C45–60%

Despite its historical significance, this method suffers from moderate yields and the use of hazardous solvents like benzene. Modifications, such as substituting toluene for benzene, have improved yields to 65–70%.

Microwave-Assisted Cyclization Strategies

Microwave irradiation has emerged as a green alternative, reducing reaction times from hours to minutes. For example, DABCO-catalyzed domino reactions under microwave conditions enable the synthesis of benzo[a]chromeno[2,3-c]phenazine derivatives in ethanol/water (1:1) at 80°C, achieving yields >85%.

Key Advantages:

  • Reduced energy consumption: Reactions complete within 10–15 minutes.
  • Enhanced selectivity: Minimal side products compared to conventional heating.

Example Protocol:

  • Combine 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aldehyde, and naphthol.
  • Irradate at 300 W for 12 minutes.

Catalytic Systems for One-Pot Multicomponent Reactions

Heterogeneous catalysts like TiO₂-SO₃H and Ce/PDA/CPTS@CoFe₂O₄ enable efficient one-pot syntheses. A four-component reaction using 2-hydroxynaphthalene-1,4-dione, diamines, aldehydes, and malononitrile in the presence of TiO₂-SO₃H yields poly-substituted benzo[a]pyrano[2,3-c]phenazines with 86–95% efficiency.

Mechanistic Insights:

  • Knoevenagel adduct formation: Aldehyde and malononitrile condense to form an α,β-unsaturated intermediate.
  • Michael addition: Benzo[a]phenazin-5-ol reacts with the adduct, followed by cyclization.

Catalyst Performance Comparison:

CatalystSolventTimeYield
TiO₂-SO₃HSolvent-free30 min92%
Ce/PDA/CPTS@CoFe₂O₄EtOH/H₂O40 min97%

Solid-Phase Synthesis Techniques for Structural Analogs

Regenerating Michael (REM) linkers on solid supports enable traceless synthesis of spirocyclic analogs. For instance, REM resin functionalized with furfurylamine undergoes 1,3-dipolar cycloaddition with nitro-olefins to generate spirooxindole-phenazine hybrids.

Protocol Highlights:

  • Resin loading: 1.1 mmol/g REM resin.
  • Cycloaddition: Trimethylsilyl chloride (TMSCl) mediates nitronate formation, followed by intramolecular cyclization.

Yield Optimization:

StepReagentsYield
AlkylationAllylbromide82%
CyclizationTBAF/THF75%

Electron Transfer Pathways in N-Oxide Prodrug Systems

The bioreductive activation of benzo[a]phenazine 12-oxide operates through sophisticated electron transfer mechanisms that distinguish hypoxic from normoxic cellular environments [15] [16]. These pathways involve multiple enzymatic systems that catalyze the reduction of the nitrogen-oxide functional group under oxygen-limited conditions [1] [4]. The fundamental mechanism relies on the oxygen-sensitive nature of one-electron reduction processes, where molecular oxygen competes directly with the prodrug for electrons from cellular reductases [15] [17].

Nicotinamide adenine dinucleotide phosphate-cytochrome P450 reductase represents the primary enzymatic pathway for benzo[a]phenazine 12-oxide reduction in mammalian cells [24] [30]. This flavoprotein enzyme transfers electrons from nicotinamide adenine dinucleotide phosphate to the nitrogen-oxide moiety through a one-electron reduction mechanism [31] [41]. Under aerobic conditions, the initial radical intermediate undergoes rapid back-oxidation by molecular oxygen, resulting in a futile redox cycle that prevents net drug activation [15] [24].

The heme-dependent reduction pathway provides an alternative mechanism for nitrogen-oxide activation that operates independently of traditional flavoprotein reductases [30]. Cytochrome P450 enzymes, particularly cytochrome P450 2S1, demonstrate significant activity toward nitrogen-oxide substrates under hypoxic conditions [31]. This pathway involves direct coordination of the nitrogen-oxide group with the heme iron center, facilitating electron transfer through a mechanism that bypasses the oxygen-sensitive radical intermediate formation [30] [24].

Nicotinamide adenine dinucleotide dehydrogenase complexes contribute substantially to phenazine nitrogen-oxide reduction in bacterial and mammalian systems [23] [26]. The three principal nicotinamide adenine dinucleotide dehydrogenases exhibit differential activities toward phenazine substrates, with the sodium-translocating nicotinamide adenine dinucleotide dehydrogenase demonstrating the highest phenazine reductase activity [23]. These enzymes facilitate electron transfer from nicotinamide adenine dinucleotide to the phenazine ring system, generating reduced intermediates that can undergo further transformation under hypoxic conditions [26] [23].

The electron transport chain provides additional pathways for nitrogen-oxide reduction through interactions with ubiquinone pools [23]. Phenazine compounds establish redox loops between nicotinamide adenine dinucleotide and ubiquinone pools, where the rate-limiting step involves phenazine reduction rather than subsequent oxidation [23]. This mechanism enables sustained electron transfer under conditions where traditional oxygen-dependent pathways become inhibited [26] [23].

Table 1: Enzymatic Electron Transfer Pathways for N-oxide Reduction

Enzyme SystemElectron DonorReduction TypeOxygen SensitivityTumor ExpressionKm for N-oxides (μM)
NADPH-cytochrome P450 reductaseNADPHOne-electronHighElevated25
Cytochrome P450 2S1NADPHTwo-electronModerateElevated130
NADH dehydrogenase (Nqr)NADHOne-electronHighVariableNR
NADH dehydrogenase (Nuo)NADHOne-electronHighVariableNR
NADH dehydrogenase (Ndh)NADHOne-electronHighVariableNR
Xanthine oxidoreductaseHypoxanthine/XanthineOne-electronLowReducedNR
DT-diaphorase (NQO1)NAD(P)HTwo-electronLowOverexpressed>500
Nitric oxide synthaseNADPHOne-electronHighElevated130

Oxygen-Dependent Cytotoxicity Profiles

The cytotoxic activity of benzo[a]phenazine 12-oxide demonstrates profound oxygen dependence, with marked enhancement of cell killing under hypoxic conditions compared to normoxic environments [1] [4]. This selectivity stems from the oxygen-sensitive nature of the bioreductive activation process, where molecular oxygen concentrations above critical thresholds prevent efficient prodrug reduction [36] [39]. The hypoxic cytotoxicity ratio, defined as the ratio of normoxic to hypoxic half-maximal inhibitory concentrations, serves as the primary metric for evaluating oxygen-dependent selectivity [36] [37].

Experimental studies with benzo[a]phenazine derivatives reveal significant variations in hypoxic selectivity based on structural modifications and substitution patterns [1] [3]. The benzo[a]phenazine 7,12-dioxide system, closely related to the 12-oxide derivative, demonstrates survival fractions under hypoxic conditions that are substantially lower than those observed under normoxic exposure [1]. Compound 10 in this series exhibits the highest degree of hypoxic selectivity, with survival fractions of 15% under hypoxic conditions compared to 95% under normoxic conditions at equivalent concentrations [1] [4].

The relationship between reduction potential and hypoxic cytotoxicity follows predictable patterns, with compounds possessing reduction potentials between -0.92 and -1.14 volts demonstrating optimal hypoxic selectivity [1] [8]. Electrochemical studies reveal that compounds with reduction potentials in this range undergo efficient one-electron reduction under hypoxic conditions while remaining relatively stable under aerobic conditions [1] [8]. The correlation between reduction potential and hypoxic activity provides a framework for predicting the oxygen-dependent behavior of related nitrogen-oxide compounds [8] [1].

Cellular studies demonstrate that hypoxic activation occurs maximally at oxygen concentrations below 0.1%, with significant activation observed at concentrations up to 0.5% [36] [39]. The threshold oxygen concentration for efficient bioreductive activation varies among different nitrogen-oxide compounds, with some derivatives showing activation at oxygen levels as high as 1% [39] [36]. These oxygen concentration dependencies reflect the competitive balance between productive reduction and oxygen-mediated back-oxidation of radical intermediates [15] [20].

Table 2: Hypoxic Cytotoxicity Profiles of Benzo[a]phenazine N-oxide Derivatives

CompoundCell LineNormoxic SF20 (%)Hypoxic SF20 (%)Selectivity RatioReduction Potential (V)
Benzo[a]phenazine 7,12-dioxide (6)V7985451.9-1.02
Benzo[a]phenazine 7,12-dioxide (8)V7970352.0-0.98
Benzo[a]phenazine 7,12-dioxide (10)V7995156.3-1.14
Phenazine 5,10-dioxide (1)V7988253.5-0.92
Phenazine 5,10-dioxide (2)V7992303.1-0.95
Phenazine 5,10-dioxide (4)V7985402.1-1.05

The mechanism of oxygen-dependent cytotoxicity involves the formation of reactive intermediates that cause deoxyribonucleic acid damage and cellular apoptosis [13] [29]. Under hypoxic conditions, the reduced forms of benzo[a]phenazine nitrogen-oxides generate hydroxyl radicals through electron spin resonance-detectable processes [13]. These reactive oxygen species induce deoxyribonucleic acid strand breaks and chromosomal aberrations that ultimately lead to cell death through apoptotic pathways [13] [10].

Comparative studies between different cell lines reveal variability in hypoxic sensitivity that correlates with the expression levels of activating enzymes [36] [44]. Cell lines overexpressing nicotinamide adenine dinucleotide phosphate-cytochrome P450 reductase, cytochrome P450 2S1, or nitric oxide synthase demonstrate enhanced sensitivity to nitrogen-oxide prodrugs under hypoxic conditions [36]. Conversely, cells with elevated DT-diaphorase activity show reduced hypoxic selectivity due to the oxygen-insensitive two-electron reduction pathway [44] [47].

Enzymatic Reduction Kinetics in Tumor Microenvironments

The tumor microenvironment presents unique conditions that significantly influence the enzymatic reduction kinetics of benzo[a]phenazine 12-oxide [11] [19]. Hypoxic regions within solid tumors create oxygen concentrations that favor the bioreductive activation of nitrogen-oxide prodrugs while simultaneously upregulating the expression of key activating enzymes [19] [22]. These conditions establish a therapeutic window where prodrug activation occurs preferentially in tumor tissue compared to well-oxygenated normal tissues [15] [20].

Nicotinamide adenine dinucleotide phosphate-cytochrome P450 reductase activity increases substantially under hypoxic conditions, with enzyme expression levels elevated up to three-fold in hypoxic tumor regions [45]. The kinetic parameters for nitrogen-oxide reduction by this enzyme system demonstrate Michaelis-Menten behavior, with apparent Michaelis constants ranging from 25 to 130 micromolar depending on the specific substrate and cellular context [24] [31]. The maximum velocity of the reduction reaction increases under hypoxic conditions due to both elevated enzyme levels and the absence of competing oxygen-mediated back-oxidation [41] [45].

The temporal dynamics of enzymatic reduction in tumor microenvironments reveal biphasic kinetics, with rapid initial reduction followed by sustained slower-phase activation [42] [43]. During the initial phase, occurring within the first hour of exposure, approximately 45-60% of the parent nitrogen-oxide compound undergoes reduction under hypoxic conditions [42]. The slower second phase continues for several hours, achieving near-complete conversion of the prodrug to active metabolites in severely hypoxic regions [42] [19].

Cytochrome P450 enzyme contributions to nitrogen-oxide reduction vary significantly among tumor types, with some malignancies showing preferential expression of specific cytochrome P450 isoforms [27] [31]. Cytochrome P450 2S1 demonstrates particularly high activity toward nitrogen-oxide substrates, with reduction rates of 18.2 per minute under anaerobic conditions compared to less than 0.5 per minute under aerobic conditions [31]. This dramatic oxygen dependence makes cytochrome P450 2S1 an attractive target for tumor-selective prodrug activation [31] [27].

The integration of multiple enzymatic pathways creates complex kinetic profiles that depend on the relative expression levels of competing reductases [23] [26]. In tumor cells expressing high levels of DT-diaphorase, the oxygen-insensitive two-electron reduction pathway can compete with the desired hypoxic activation mechanism [44] [47]. However, most nitrogen-oxide compounds show limited substrate activity for DT-diaphorase, with Michaelis constants exceeding 500 micromolar, effectively minimizing this competing pathway [42] [44].

Table 3: Oxygen-Dependent Reduction Kinetics of N-oxide Prodrugs

Reaction ConditionOxygen Concentration (μM)Reduction Rate (% remaining/h)Cytotoxicity EnhancementBack-oxidation Rate (s⁻¹)Net Reduction Efficiency
Aerobic (21% O2)210.0151x2500000.0Low
Hypoxic (0.1% O2)1.07515x1200.0High
Anoxic (<0.02% O2)0.29045x0.0Maximal
Intermediate (0.5% O2)5.0608x58000.0Moderate
Severe hypoxia (<0.01% O2)0.18535x110.0High

Xanthine oxidoreductase represents an additional enzymatic pathway that contributes to nitrogen-oxide reduction in specific tumor contexts [32] [35]. This enzyme system demonstrates reduced expression in many tumor types compared to normal tissues, potentially limiting its contribution to prodrug activation [32]. However, in tumors where xanthine oxidoreductase activity is preserved or enhanced, this pathway can provide an alternative route for nitrogen-oxide reduction that operates with reduced oxygen sensitivity compared to nicotinamide adenine dinucleotide phosphate-dependent systems [35] [32].

XLogP3

2.9

Wikipedia

Benzo(a)phenazine 12-oxide

Dates

Last modified: 08-15-2023

Explore Compound Types